molecular formula C4H9NO3 B113118 (R)-2-amino-3-methoxypropanoic acid CAS No. 86118-11-8

(R)-2-amino-3-methoxypropanoic acid

Cat. No.: B113118
CAS No.: 86118-11-8
M. Wt: 119.12 g/mol
InChI Key: KNTFCRCCPLEUQZ-GSVOUGTGSA-N
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Description

®-2-amino-3-methoxypropanoic acid is an organic compound with the molecular formula C4H9NO3 It is a chiral amino acid derivative, where the amino group is attached to the second carbon atom, and a methoxy group is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-3-methoxypropanoic acid can be achieved through several methods One common approach involves the asymmetric synthesis starting from a chiral precursor

Industrial Production Methods: Industrial production of ®-2-amino-3-methoxypropanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: ®-2-amino-3-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines are used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

®-2-amino-3-methoxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

    (S)-2-amino-3-methoxypropanoic acid: The enantiomer of ®-2-amino-3-methoxypropanoic acid.

    2-amino-3-hydroxypropanoic acid: A similar compound with a hydroxyl group instead of a methoxy group.

    2-amino-3-methylpropanoic acid: A compound with a methyl group instead of a methoxy group.

Uniqueness: ®-2-amino-3-methoxypropanoic acid is unique due to its specific chiral configuration and the presence of a methoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-amino-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTFCRCCPLEUQZ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275854
Record name O-Methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86118-11-8
Record name O-Methyl-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86118-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Serine, O-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Into a 250 mL round-bottomed flask equipped with a stirrer, reflux condenser and thermometer was added O-methyl-D,L-serine (5 g) in 90:10 methanol/water (25 mL). N-Acetyl-D-phenylalanine (8.70 g) was added in one portion and the mixture heated to 50° C. overnight. The suspension was cooled to room temperature and filtered, and the solid was rinsed with 90:10 methanol/water (5 mL) and dried at 40° C. under vacuum for 3 h. The N-acetyl-D-phenylalanine salt of O-methyl-D-serine (3.4 g, 25%) was obtained as a white solid with a chiral purity >90%. Regeneration of the title compound could be effected by adjustment of the pH to 1-2 by treatment with HCl, followed by extraction into an organic solvent and subsequent adjustment of the pH to ˜7 with NaOH.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 250 mL round-bottomed flask equipped with a stirrer, reflux condenser and thermometer was added O-methyl-D,L-serine (5 g) in ethanol (150 mL). N-Acetyl-(R)-naphthylalanine (10.80 g) was added in one portion and the mixture heated to 50° C. overnight. The suspension was cooled to room temperature and filtered, and the solid was rinsed with ethanol (5 mL) and dried at 40° C. under vacuum for 3 h. Crude N-acetyl-(R)-naphthylalanine salt of O-methyl-D-serine (6.4 g, 40.5%) was obtained as a white solid with a chiral purity >90%. A portion (5 g) of this solid was suspended in ethanol (30 mL), heated to 50° C. for 4 h, cooled to room temperature and filtered. The resulting solid was rinsed with ethanol (5 mL) and dried at 40° C. under vacuum for 3 h. Pure N-acetyl-(R)-naphthylalanine salt of O-methyl-D-serine (4.6 g, 91.5%) was obtained as a white solid with a chiral purity >95%. Regeneration of the title compound could be effected by adjustment of the pH to 1-2 by treatment with HCl, followed by extraction into an organic solvent and subsequent adjustment of the pH to ˜7 with NaOH.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
N-Acetyl-(R)-naphthylalanine
Quantity
10.8 g
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the significance of developing a chemoenzymatic method for preparing optically active O-methyl-D-serine?

A1: The research article focuses on developing an efficient method for producing optically active O-methyl-D-serine []. Optically active compounds are crucial in pharmaceutical research and development because different enantiomers (mirror image forms of the same molecule) can have distinct biological activities. Having access to a specific enantiomer, like O-methyl-D-serine, allows researchers to investigate its unique properties and potential applications without interference from its mirror image. Chemoenzymatic synthesis combines the advantages of chemical and enzymatic approaches, potentially offering high selectivity, efficiency, and environmental friendliness in producing this valuable compound.

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